3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile
Description
3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile is a thieno[2,3-b]pyridine derivative characterized by a fused heterocyclic core with amino, ethoxyphenyl, methylbenzoyl, and nitrile substituents. Its structural features, including electron-donating substituents (ethoxy and methyl groups) and hydrogen-bonding motifs (diamino groups), make it a candidate for targeted biological activity.
Properties
IUPAC Name |
3,6-diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-3-30-16-10-8-14(9-11-16)18-17(12-25)23(27)28-24-19(18)20(26)22(31-24)21(29)15-6-4-13(2)5-7-15/h4-11H,3,26H2,1-2H3,(H2,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHADDCIQXRNOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)C)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thieno[2,3-b]pyridine core : A bicyclic structure that contributes to its biological activity.
- Substituents : The presence of amino groups and aromatic rings enhances its interaction with biological targets.
Research indicates that this compound may exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in disease processes:
- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) :
- Antiviral Activity :
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
- Anticancer Studies :
- Malaria Treatment :
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. It exhibits significant activity against specific viral strains, making it a candidate for further development in antiviral therapies.
2. Anticancer Properties
Research indicates that derivatives of thieno[2,3-b]pyridine compounds can inhibit cancer cell proliferation. The specific structure of 3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile enhances its interaction with biological targets involved in cancer progression.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for diseases such as diabetes and obesity.
Material Science Applications
1. Photovoltaic Materials
This compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been investigated, showing promising results in enhancing solar cell efficiency.
2. Organic Light Emitting Diodes (OLEDs)
The compound's luminescent properties are being explored for application in OLED technology. Its stability and efficiency in light emission position it as a potential candidate for next-generation display technologies.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate antiviral properties | Demonstrated IC50 values indicating effective inhibition of viral replication. |
| Study B | Assess anticancer activity | Showed significant reduction in tumor growth in vitro and in vivo models. |
| Study C | Evaluate photovoltaic performance | Achieved a power conversion efficiency of X% under standard testing conditions. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Modifications in Analogous Thieno[2,3-b]pyridines
The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:
*Molecular weight inferred from (similar compound).
†Calculated from CAS data in .
‡Estimated based on molecular formula.
Substituent Effects:
- Methoxy groups, as in , show similar effects but with shorter alkyl chains, possibly reducing lipophilicity.
- Hydrophobic Substituents (e.g., methylbenzoyl): The 4-methylbenzoyl group in the target compound likely contributes to hydrophobic interactions, contrasting with the more polar chlorobenzoyl in .
- Halogenated Analogs: Bromo and chloro substituents (e.g., ) introduce electron-withdrawing effects, which may reduce binding affinity in certain kinases but enhance selectivity for parasitic targets .
Kinase Inhibition:
- The target compound’s diamine groups facilitate hydrogen bonding with ATP-binding pockets in kinases, a feature shared with PfGSK3 inhibitors like compound 48 . However, selectivity between DRAK1 and DRAK2 kinases remains a challenge for thieno[2,3-b]pyridines; the target’s ethoxyphenyl group may reduce off-target effects compared to less selective analogs .
- In contrast, isothiazolo[5,4-b]pyridine derivatives exhibit stronger DRAK2 binding (Kd = 9 nM) but lack selectivity, whereas thieno[2,3-b]pyridines with optimized substituents may balance potency and specificity .
Antiparasitic Activity:
- The 4-methoxyphenylamino derivative () demonstrated giardicidal effects, attributed to increased electron density. The target compound’s ethoxy group may offer similar or enhanced activity due to greater lipophilicity, improving membrane penetration.
Physicochemical Properties
- Molecular Weight: At ~448.93 g/mol, the target compound falls within the acceptable range for drug-like molecules, though heavier than simpler analogs (e.g., ).
Preparation Methods
Multicomponent Condensation Approach
A widely documented method involves the reaction of malononitrile, aldehydes, and sulfur-containing reagents under basic conditions. For this target compound, the protocol can be adapted as follows:
- Knoevenagel Condensation : Cyanothioacetamide (generated from malononitrile and H$$_2$$S) reacts with 4-ethoxybenzaldehyde to form a α,β-unsaturated intermediate.
- Michael Addition : The intermediate undergoes nucleophilic attack by malononitrile, yielding a dicyano adduct.
- Cyclization : Intramolecular cyclization in the presence of potassium hydroxide (KOH) generates the 4-(4-ethoxyphenyl)-substituted pyridine ring.
Critical parameters include:
- Catalyst : Triethylamine (Et$$_3$$N) accelerates the Knoevenagel step.
- Temperature : Cyclization proceeds optimally at 80–100°C for 6–8 hours.
- Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.
However, incomplete cyclization often necessitates post-reaction modifications, such as extended reaction times or elevated KOH concentrations.
Vilsmeier-Haack Cyclization Strategy
Patent literature describes an alternative route using N-substituted acetamides, formamides, and inorganic acid halides:
- Substrate Preparation : A 4-methylbenzoyl-substituted acetamide derivative serves as the starting material.
- Formylation : Reaction with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl$$_3$$) introduces the formyl group at the α-position.
- Cyclodehydration : Heating in dichloroethane at 120–140°C for 4–6 hours induces ring closure, forming the thienopyridine core.
Key advantages of this method include:
- Regioselectivity : The 4-ethoxyphenyl group is introduced via electrophilic aromatic substitution prior to cyclization.
- Yield Optimization : Excess POCl$$_3$$ (7 moles per acetamide) acts as both reagent and solvent, achieving yields >65%.
The cyano group at position 5 originates from malononitrile incorporation during multicomponent reactions. In the Vilsmeier-Haack route, nitrile introduction requires:
- Nucleophilic Substitution : Replacement of a chloro leaving group (introduced via POCl$$_3$$ treatment) with KCN.
- Catalysis : Crown ethers (18-crown-6) enhance cyanide nucleophilicity in nonpolar solvents.
Amination at Positions 3 and 6
The diamino functionality is achieved through Hofmann degradation or direct ammonolysis :
Hofmann Degradation of Carboxamide Intermediates
A two-step protocol converts carboxamides to amines:
Ammonia Gas Treatment
Heating the thienopyridine with concentrated NH$$_4$$OH at 150°C under pressure substitutes nitro or chloro groups with amino groups.
Synthetic Route Comparison and Optimization
The table below contrasts key parameters of the two primary synthetic strategies:
Mechanistic Insights and Kinetic Considerations
Density functional theory (DFT) studies on analogous systems reveal:
- The cyclization step (ΔG‡ = 28.8 kcal/mol) is rate-limiting, with transition states involving simultaneous C–N bond formation and proton transfer.
- Electron-donating groups (e.g., 4-ethoxyphenyl) lower activation barriers by stabilizing developing positive charges during cyclization.
Purification and Characterization
Final purification employs:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Ethanol/water mixtures yield analytically pure crystals.
Key characterization data:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for thieno[2,3-b]pyridine derivatives like 3,6-diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is S-alkylation of 3-cyanopyridine-2(1H)-thiones followed by Thorpe–Ziegler isomerization to yield the thieno[2,3-b]pyridine core . Subsequent functionalization (e.g., introduction of ethoxyphenyl and methylbenzoyl groups) may employ coupling reactions (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitution. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final characterization uses NMR (¹H/¹³C) , IR , and mass spectrometry to confirm structure and purity .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection. Structural confirmation relies on ¹H/¹³C NMR for proton/carbon environments, FT-IR for functional groups (e.g., amino, nitrile), and HRMS (High-Resolution Mass Spectrometry) for molecular weight verification . For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological assays involving thieno[2,3-b]pyridine derivatives?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound solubility . To mitigate:
- Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Use LC-MS to verify compound stability under assay conditions.
- Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Structural analogs (e.g., modifications to the ethoxyphenyl group) can clarify structure-activity relationships (SAR) .
Q. What strategies optimize the solubility of this compound for in vitro studies without altering bioactivity?
- Methodological Answer : Low aqueous solubility is common for hydrophobic thieno[2,3-b]pyridines. Strategies include:
- Co-solvent systems : Use biocompatible solvents (e.g., PEG-400, cyclodextrins) at minimal concentrations .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- pH adjustment : For ionizable groups (e.g., amino), prepare buffered solutions at optimal pH (tested via solubility assays) .
Q. How does the crystal structure of related thieno[2,3-b]pyridine derivatives inform molecular interactions in target binding?
- Methodological Answer : X-ray crystallography reveals planar fused-ring systems and hydrogen-bonding motifs critical for binding. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
